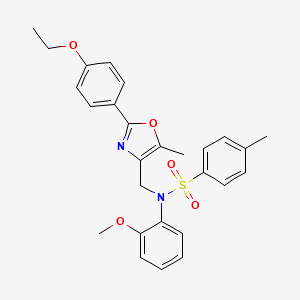

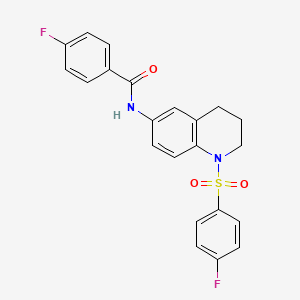

![molecular formula C11H16N2O2 B3013517 1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole CAS No. 1252607-49-0](/img/structure/B3013517.png)

1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole appears to be a novel chemical entity designed for high affinity towards specific biological targets. Although the provided data does not directly discuss this compound, it can be inferred that it shares structural similarities with the compounds mentioned in the papers, which are designed to interact with biological receptors such as the neuronal nicotinic acetylcholine receptor (nAChR) .

Synthesis Analysis

The synthesis of related compounds, as described in the first paper, involves an efficient and convergent approach. The series of compounds synthesized, which are structurally related to this compound, show high potency for the β7 nAChR and good selectivity against the 5-HT3A receptor . This suggests that the synthesis of the compound would also require careful consideration of stereochemistry and the use of convergent synthesis techniques to achieve high affinity and selectivity.

Molecular Structure Analysis

The molecular structure of compounds related to this compound is complex, featuring a spiro arrangement that includes a bicyclic system. The presence of the imidazole ring indicates potential for interaction with biological receptors, as imidazole is a common moiety in drugs that target such receptors .

Chemical Reactions Analysis

The second paper provides insight into the chemical behavior of compounds based on 1,4-dioxaspiro[4.5]decan-8-one, which is a key structural component of the compound of interest. The derivatives synthesized from this starting material were studied under acid hydrolysis conditions, which is a common reaction to test the stability and reactivity of such compounds . This information is relevant for understanding how this compound might behave under similar conditions.

Physical and Chemical Properties Analysis

While the provided data does not directly discuss the physical and chemical properties of this compound, it can be extrapolated from the related compounds that such properties would be influenced by the spirocyclic and imidazole components. These properties are crucial for the compound's solubility, stability, and overall suitability for use as a pharmaceutical agent .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Optimization : 1,4-Dioxaspiro[4.5]decan-8-one is a key component in synthesizing 1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole. It serves as a bifunctional synthetic intermediate for creating pharmaceutical intermediates, liquid crystals, and insecticides. Research has focused on optimizing its synthesis for higher yield and efficiency (Zhang Feng-bao, 2006).

Solubility and Interaction Studies : Studies on 1,4-dioxaspiro[4.5]decane-2-methanol (a variant of the compound) have explored its solubility in sustainable solvents like water and ionic liquids. This research is crucial for understanding the compound's behavior in various chemical processes and potential applications in reaction design (Catarina I. Melo et al., 2012).

Crystal Structure and Thermodynamic Properties : The compound's crystal structure and thermodynamic properties have been investigated, providing insights into its stability and behavior in different environments. This research is valuable for applications in materials science and pharmaceuticals (Wulan Zeng et al., 2021).

Applications in Organic Synthesis

Derivative Synthesis : The compound has been used to create derivatives of benzofurazan and benzofuroxan, indicating its role in synthesizing complex organic molecules with potential applications in various fields, including pharmaceuticals (V. A. Samsonov et al., 2000).

Nematicidal Activity : A derivative of the compound, 2-(1H-benzo[d]imidazol-2-ylmethyl)-4-aryl-1-thia-4-azaspiro[4.5]decan-3-one, has been synthesized and evaluated for antibacterial, antifungal, and nematicidal activities. This highlights its potential in developing new agrochemicals and pharmaceuticals (A. Srinivas et al., 2008).

Antimycotic Properties : Imidazole derivatives, including those related to this compound, have shown promising antimycotic properties, reinforcing the compound's significance in pharmaceutical research (J. Heeres et al., 1981).

Pharmaceutical and Biological Research

- Anticancer and Antidiabetic Potential : Spirothiazolidines analogs, related to this compound, have been developed with significant anticancer activities against certain cancer cell lines and potential antidiabetic properties. This underscores the compound's relevance in medicinal chemistry (E. M. Flefel et al., 2019).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that the compound has a bicyclic structure, which could potentially interact with its targets in a unique manner .

Biochemical Pathways

It has been suggested that the compound’s bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives, including serotonin, melatonin, and bufotenin . These derivatives are known to play crucial roles in various biochemical pathways, particularly those related to mood regulation and sleep.

properties

IUPAC Name |

1-(1,4-dioxaspiro[4.5]decan-8-yl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-11(14-7-8-15-11)4-2-10(1)13-6-5-12-9-13/h5-6,9-10H,1-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLRCXNQNXDBFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1N3C=CN=C3)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

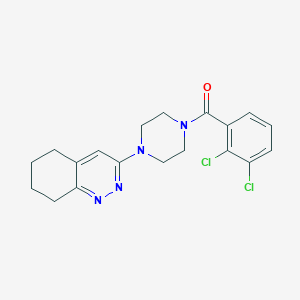

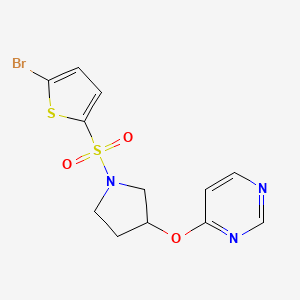

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3013437.png)

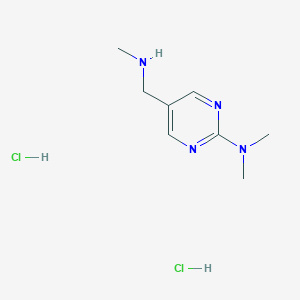

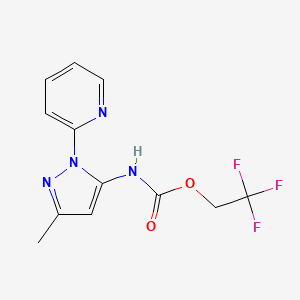

![1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride](/img/structure/B3013439.png)

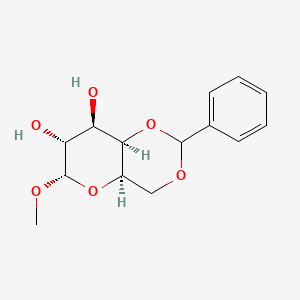

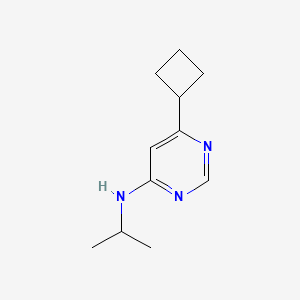

![Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B3013448.png)

![ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B3013451.png)

![methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3013454.png)

![1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3013455.png)